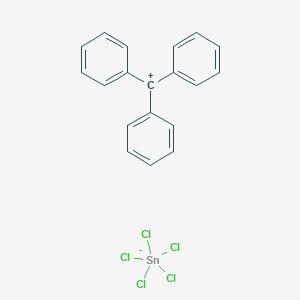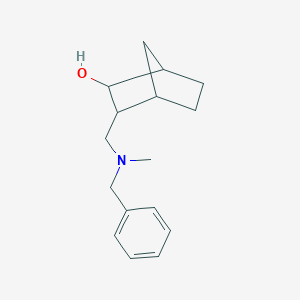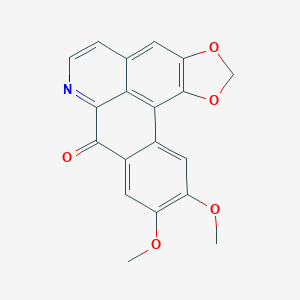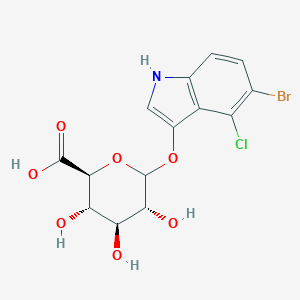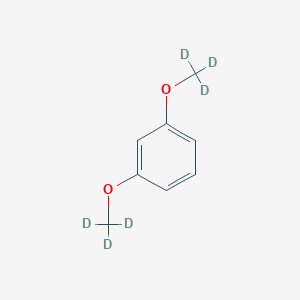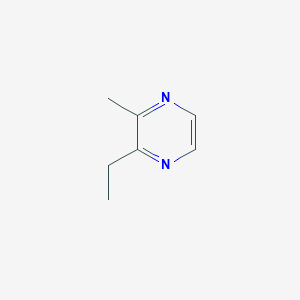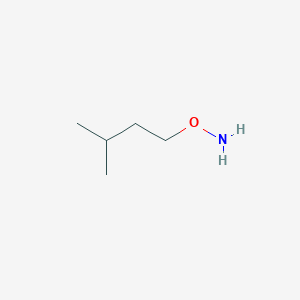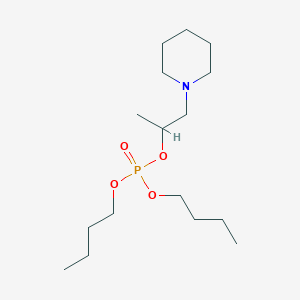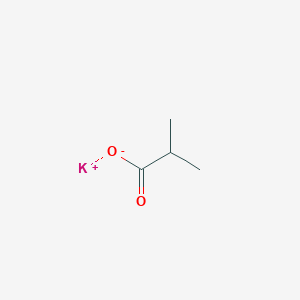
Potassium isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium isobutyrate, also known as potassium 2-methylpropanoate, is a potassium salt of isobutyric acid. It has the molecular formula C₄H₇KO₂ and a molecular weight of 126.1955. This compound is commonly used in various chemical and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Potassium isobutyrate, also known as potassium 2-methylpropanoate , is a compound that primarily targets potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .
Mode of Action
It is known that potassium ions play a key role in the function ofpotassium channels . These channels allow potassium ions to move across the cell membrane, contributing to the maintenance of the cell’s resting potential and the repolarization phase of action potentials .
Biochemical Pathways
This compound may influence several biochemical pathways due to the fundamental role of potassium in cellular physiology. For instance, potassium is involved in the ATPase activity and selective conductance across ion channels and pumps . Moreover, potassium plays a role in the homeostasis of the body, influencing the balance of fluids and electrolytes, nerve signal transmission, and muscle contractions .
Pharmacokinetics
Potassium ions are known to be well absorbed and distributed throughout the body, with the kidneys playing a major role in their excretion .
Result of Action
The result of this compound’s action would be the modulation of potassium channel activity, which could influence a variety of cellular processes. This could potentially lead to changes in nerve impulse transmission, muscle contraction, and other processes dependent on potassium ion flux .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of certain drugs can affect the activity of potassium channels . Furthermore, the concentration of this compound itself would also influence its efficacy and stability.
Preparation Methods
Potassium isobutyrate can be synthesized through several methods. One common laboratory method involves the neutralization of isobutyric acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution. Industrially, this compound can be produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene .
Chemical Reactions Analysis
Potassium isobutyrate undergoes various chemical reactions, including:
Scientific Research Applications
Potassium isobutyrate is used in several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of flavors, fragrances, and as a plasticizer for cellulose acetate
Comparison with Similar Compounds
Potassium isobutyrate can be compared with other similar compounds such as:
Potassium acetate: Similar in structure but differs in the alkyl group attached to the carboxylate.
Potassium propionate: Another carboxylate salt with a different alkyl group.
Potassium butyrate: Similar but with a straight-chain alkyl group instead of a branched one.
This compound is unique due to its branched alkyl group, which imparts different chemical and physical properties compared to its straight-chain counterparts .
Properties
CAS No. |
19455-20-0 |
|---|---|
Molecular Formula |
C4H8KO2 |
Molecular Weight |
127.20 g/mol |
IUPAC Name |
potassium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
InChI Key |
XOOFMQGNGKOHOG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[K+] |
Isomeric SMILES |
CC(C)C(=O)[O-].[K+] |
Canonical SMILES |
CC(C)C(=O)O.[K] |
Key on ui other cas no. |
19455-20-0 |
Related CAS |
79-31-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


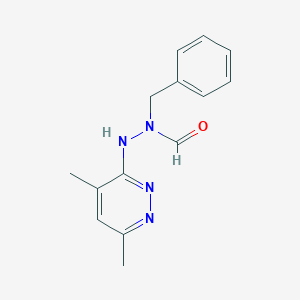
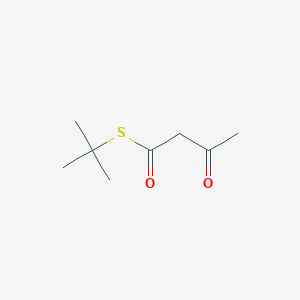

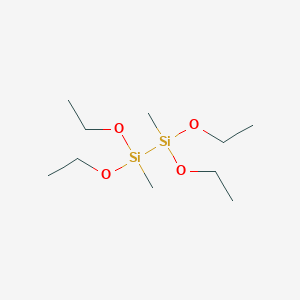

![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
